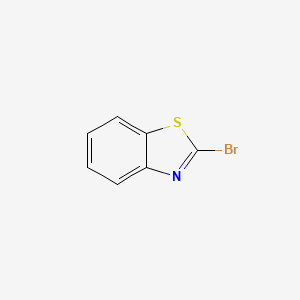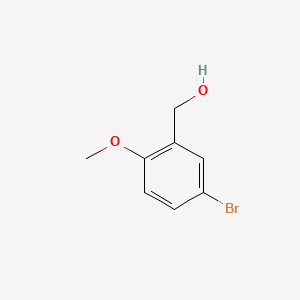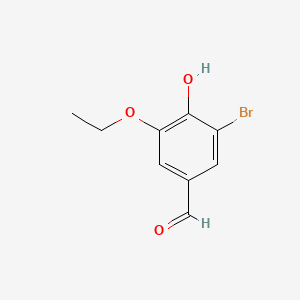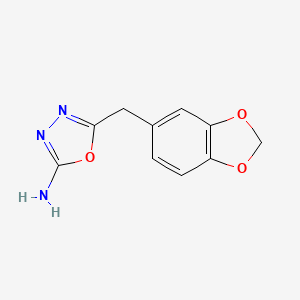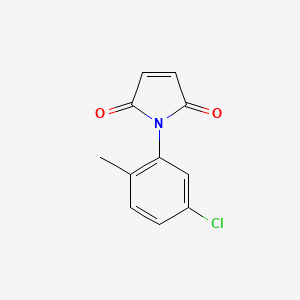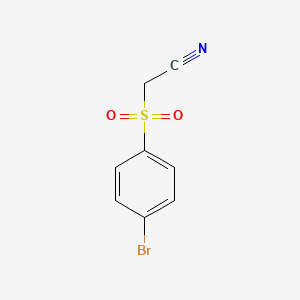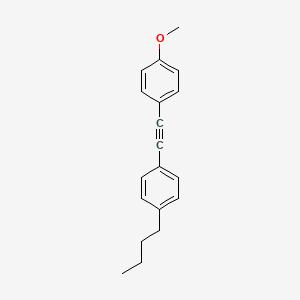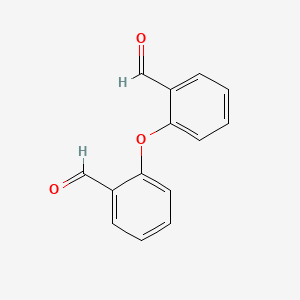![molecular formula C13H9BrN2 B1268541 6-ブロモ-2-フェニルイミダゾ[1,2-a]ピリジン CAS No. 4044-98-8](/img/structure/B1268541.png)
6-ブロモ-2-フェニルイミダゾ[1,2-a]ピリジン
概要
説明
6-Bromo-2-phenylimidazo[1,2-a]pyridine is a halogenated heterocyclic compound with the molecular formula C13H9BrN2. It is part of the imidazo[1,2-a]pyridine family, which is known for its valuable applications in organic synthesis and pharmaceutical chemistry. This compound is characterized by a bromine atom at the 6th position and a phenyl group at the 2nd position of the imidazo[1,2-a]pyridine scaffold .
科学的研究の応用
6-Bromo-2-phenylimidazo[1,2-a]pyridine has a wide range of applications in scientific research:
Chemistry: It serves as a valuable intermediate in the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of biological pathways and interactions due to its structural similarity to biologically active molecules.
Industry: The compound is used in the development of new materials and chemical processes
作用機序
Target of Action
Imidazo[1,2-a]pyridines, a class of compounds to which 6-bromo-2-phenylimidazo[1,2-a]pyridine belongs, have been reported to exhibit diverse bioactivity, including antiviral, antiulcer, antibacterial, anticancer, antifungal, and antituberculosis properties . They have also been described as cyclin-dependent kinase (CDK) inhibitors, calcium channel blockers, and GABA A receptor modulators .
Mode of Action
It is known that imidazo[1,2-a]pyridines interact with their targets, leading to changes in cellular processes . For instance, as CDK inhibitors, they can interfere with cell cycle progression .
Biochemical Pathways
Given the diverse bioactivity of imidazo[1,2-a]pyridines, it can be inferred that multiple pathways could be affected, depending on the specific target of action .
Result of Action
Given the diverse bioactivity of imidazo[1,2-a]pyridines, the effects can range from changes in cell cycle progression to alterations in neurotransmission .
生化学分析
Biochemical Properties
6-Bromo-2-phenylimidazo[1,2-a]pyridine plays a significant role in biochemical reactions, particularly in the context of enzyme interactions and protein binding. This compound has been shown to interact with several key enzymes, including cytochrome P450 enzymes such as CYP1A2, CYP2C19, and CYP2D6 . These interactions are primarily inhibitory, affecting the metabolic activity of these enzymes. Additionally, 6-Bromo-2-phenylimidazo[1,2-a]pyridine has been found to bind to various proteins, influencing their structural conformation and function. The nature of these interactions often involves non-covalent binding, such as hydrogen bonding and hydrophobic interactions, which stabilize the compound-protein complex.
Cellular Effects
The effects of 6-Bromo-2-phenylimidazo[1,2-a]pyridine on cellular processes are multifaceted. This compound has been observed to influence cell signaling pathways, particularly those involving the mitogen-activated protein kinase (MAPK) pathway. By modulating this pathway, 6-Bromo-2-phenylimidazo[1,2-a]pyridine can alter gene expression and cellular metabolism, leading to changes in cell proliferation, differentiation, and apoptosis. Furthermore, this compound has been shown to affect the expression of various genes involved in metabolic processes, thereby impacting cellular energy production and utilization.
Molecular Mechanism
At the molecular level, 6-Bromo-2-phenylimidazo[1,2-a]pyridine exerts its effects through several mechanisms. One of the primary mechanisms involves the inhibition of cytochrome P450 enzymes, which are crucial for the metabolism of various endogenous and exogenous compounds . This inhibition occurs through the binding of 6-Bromo-2-phenylimidazo[1,2-a]pyridine to the active site of these enzymes, preventing substrate access and subsequent catalytic activity. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-Bromo-2-phenylimidazo[1,2-a]pyridine have been studied over various time periods to understand its stability, degradation, and long-term impact on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to light and heat can lead to gradual degradation, affecting its efficacy. Long-term studies have indicated that continuous exposure to 6-Bromo-2-phenylimidazo[1,2-a]pyridine can result in sustained alterations in cellular metabolism and gene expression, highlighting the importance of controlled experimental conditions.
Dosage Effects in Animal Models
The effects of 6-Bromo-2-phenylimidazo[1,2-a]pyridine in animal models have been investigated to determine its therapeutic potential and toxicity profile. Dosage studies have revealed that the compound exhibits a dose-dependent effect, with higher doses leading to more pronounced biochemical and cellular changes . At lower doses, 6-Bromo-2-phenylimidazo[1,2-a]pyridine can modulate enzyme activity and gene expression without causing significant toxicity. At higher doses, adverse effects such as hepatotoxicity and neurotoxicity have been observed, indicating the need for careful dosage optimization in therapeutic applications.
Metabolic Pathways
6-Bromo-2-phenylimidazo[1,2-a]pyridine is involved in several metabolic pathways, primarily mediated by cytochrome P450 enzymes . Upon entering the body, this compound undergoes phase I metabolism, where it is oxidized by CYP1A2 to form reactive intermediates. These intermediates can further undergo phase II metabolism, involving conjugation with glucuronic acid or sulfate, to form more water-soluble metabolites that are excreted from the body. The interaction of 6-Bromo-2-phenylimidazo[1,2-a]pyridine with these metabolic pathways can influence the overall metabolic flux and levels of various metabolites.
Transport and Distribution
The transport and distribution of 6-Bromo-2-phenylimidazo[1,2-a]pyridine within cells and tissues are facilitated by specific transporters and binding proteins . This compound has been shown to interact with membrane transporters such as P-glycoprotein, which plays a role in its cellular uptake and efflux. Additionally, binding proteins within the cytoplasm can sequester 6-Bromo-2-phenylimidazo[1,2-a]pyridine, affecting its intracellular localization and concentration. These interactions are crucial for determining the bioavailability and efficacy of the compound in various biological contexts.
Subcellular Localization
The subcellular localization of 6-Bromo-2-phenylimidazo[1,2-a]pyridine is influenced by its chemical properties and interactions with cellular components . This compound has been found to localize predominantly in the cytoplasm, with some distribution to the nucleus and mitochondria. The presence of targeting signals and post-translational modifications can direct 6-Bromo-2-phenylimidazo[1,2-a]pyridine to specific subcellular compartments, where it can exert its biochemical effects. Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and potential therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-2-phenylimidazo[1,2-a]pyridine typically involves the condensation of 2-aminopyridine with α-bromoketones. One common method is the one-pot synthesis, where acetophenone, [Bmim]Br3, and 2-aminopyridine are reacted under solvent-free conditions in the presence of sodium carbonate. This method yields the desired product in excellent yields ranging from 72% to 89% .
Industrial Production Methods: Industrial production of 6-Bromo-2-phenylimidazo[1,2-a]pyridine often employs similar synthetic routes but on a larger scale. The use of microwave irradiation has been explored to enhance reaction efficiency and yield. This method is advantageous due to its simplicity, high yield, and environmentally benign nature .
化学反応の分析
Types of Reactions: 6-Bromo-2-phenylimidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.
Radical Reactions: Functionalization of the imidazo[1,2-a]pyridine scaffold via radical reactions has been reported.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydride, potassium carbonate, and various nucleophiles are commonly used.
Oxidation Reactions: Oxidizing agents like potassium permanganate and hydrogen peroxide are employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom .
類似化合物との比較
- 2-Phenylimidazo[1,2-a]pyridine
- 3-Bromo-6-chloroimidazo[1,2-a]pyridine
- 6-Bromo-2-chloromethylimidazo[1,2-a]pyridine
- 6-Bromo-2-ethylimidazo[1,2-a]pyridine
Comparison: 6-Bromo-2-phenylimidazo[1,2-a]pyridine is unique due to the presence of both a bromine atom and a phenyl group, which confer distinct chemical and biological properties. Compared to other similar compounds, it exhibits different reactivity and interaction profiles, making it valuable for specific applications in research and industry .
特性
IUPAC Name |
6-bromo-2-phenylimidazo[1,2-a]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrN2/c14-11-6-7-13-15-12(9-16(13)8-11)10-4-2-1-3-5-10/h1-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JECUQJPFGTUNCJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN3C=C(C=CC3=N2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70347595 | |
| Record name | 6-Bromo-2-phenylimidazo[1,2-a]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70347595 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4044-98-8 | |
| Record name | 6-Bromo-2-phenylimidazo[1,2-a]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70347595 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
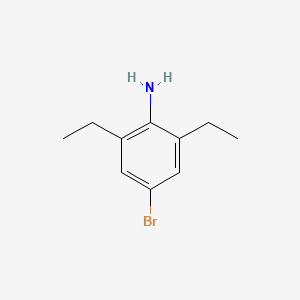
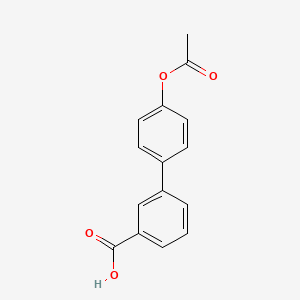
![3-Bromothieno[3,2-c]pyridine](/img/structure/B1268464.png)
